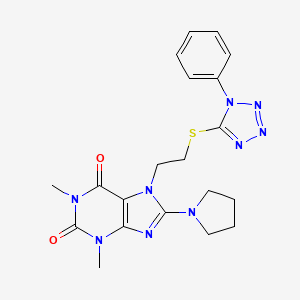![molecular formula C14H10N4O2S B2903378 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole CAS No. 116859-50-8](/img/structure/B2903378.png)
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class of compounds, which are widely studied due to their potential medicinal applications. The compound is a derivative of the benzimidazole core structure, with a 2-furyl substituent and a thioether substituent attached to the 5-position of the benzimidazole core. This compound has been studied for its potential use in medicinal chemistry, as it has been proposed to have a variety of biological activities, including antioxidant and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole has been studied for its potential use in medicinal chemistry, as it has been proposed to have a variety of biological activities, including antioxidant and anti-inflammatory effects. In addition, the compound has been studied for its potential use as an antiviral agent, as well as its ability to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-fungal agent, as well as its ability to protect against oxidative stress and to reduce inflammation.
Wirkmechanismus
Target of Action
The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and plays a crucial role in the development of long-term diabetic complications.
Biochemical Pathways
The compound’s interaction with aldose reductase suggests that it may affect the polyol pathway , a metabolic pathway that converts glucose into fructose. When glucose levels are high, more glucose flows through this pathway, leading to various downstream effects such as increased oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole in laboratory experiments include its low cost and its availability from a variety of sources. However, the compound is not readily soluble in aqueous solutions, and thus may require the use of organic solvents for its dissolution. In addition, the compound may be difficult to isolate and purify due to its low solubility.
Zukünftige Richtungen
Future research on 2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole may focus on understanding its mechanism of action and elucidating its biochemical and physiological effects. In addition, further research may focus on the development of new synthetic methods for the synthesis of the compound, as well as the development of new applications for the compound. Furthermore, further research may focus on the development of new formulations of the compound and its use in the treatment of various diseases.
Synthesemethoden
2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole can be synthesized through a variety of methods, including the reaction of 2-furyl-1,3,4-oxadiazole with thiomethylbenzimidazole, as well as the reaction of 2-furyl-1,3,4-oxadiazole with thiomethylbenzimidazole and sulfur. The reaction of 2-furyl-1,3,4-oxadiazole with thiomethylbenzimidazole is a three-step process that involves the formation of an oxazole intermediate, followed by the formation of an imidazole intermediate, and finally the formation of the desired product. The reaction of 2-furyl-1,3,4-oxadiazole with thiomethylbenzimidazole and sulfur is a two-step process that involves the formation of an oxazole intermediate, followed by the formation of the desired product.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-2-5-10-9(4-1)15-12(16-10)8-21-14-18-17-13(20-14)11-6-3-7-19-11/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPSYCVYIBJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903298.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)
![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2903304.png)
![Ethyl 5-(cyclopropanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2903309.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)


